molecular formula C15H18N2O2 B2663498 (2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine CAS No. 418775-54-9

(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine

Cat. No.: B2663498
CAS No.: 418775-54-9
M. Wt: 258.321
InChI Key: DWRVWODUXKIOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine is a tertiary amine derivative featuring a pyridin-2-ylmethyl group and a 2,3-dimethoxy-substituted benzyl moiety. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol and a CAS registry number of 418775-54-9 . The compound’s structure combines aromatic and heteroaromatic systems, with methoxy groups at the 2- and 3-positions of the benzyl ring, which may enhance electron-donating properties and influence solubility or receptor binding.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-14-8-5-6-12(15(14)19-2)10-16-11-13-7-3-4-9-17-13/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRVWODUXKIOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The pyridinyl moiety can be reduced to a piperidine derivative using hydrogenation techniques.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2,3-Dimethoxybenzoic acid.

    Reduction: (2,3-Dimethoxy-benzyl)-piperidin-2-ylmethyl-amine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine exhibit significant antimicrobial properties. For instance, derivatives of pyridine-based compounds have been synthesized and tested against various pathogens, including those responsible for opportunistic infections in immunocompromised individuals.

Case Study:
A study evaluated a series of pyridine derivatives for their inhibitory effects on dihydrofolate reductase (DHFR) from Pneumocystis carinii and other pathogens, demonstrating that certain compounds had a selectivity index significantly higher than traditional antifolates like trimethoprim. The promising results suggest that modifications to the pyridine structure could enhance antimicrobial efficacy .

CompoundSelectivity IndexPotency Compared to Trimethoprim
2,4-Diamino-5-[5'-(5-carboxy-1-pentynyl)-2'-methoxybenzyl]pyrimidine79430 times more potent
2,4-Diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidine91043 times more potent

Neurotropic Activity

The compound has also been investigated for its neurotropic effects. Research into bicyclic pyridine-based hybrids linked to the 1,2,3-triazole unit has shown that these compounds can exhibit neuroprotective properties.

Case Study:
In a neuropharmacological study, several derivatives were assessed for their anticonvulsant activity using the thiosemicarbazide seizure model. The most active compounds demonstrated significant latency increases in seizure onset compared to control groups, indicating potential therapeutic applications in epilepsy treatment .

CompoundLatency Increase (seconds)Therapeutic Index
Compound 7m66.4High
Compound 7a50.0Moderate

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions that often include coupling reactions and functional group modifications to enhance biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure of synthesized compounds.

Synthesis Overview:

  • Starting Materials: Appropriate benzaldehyde and pyridine derivatives.
  • Reaction Conditions: Standard organic synthesis protocols including reflux conditions and solvent choices.
  • Characterization: Use of NMR and IR spectroscopy for structural confirmation.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine involves its interaction with specific molecular targets. The pyridinyl moiety can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, while the benzyl group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution on the Benzyl Ring

(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine
  • Structure : Replaces the 2,3-dimethoxybenzyl group with a 4-methoxybenzyl moiety.
  • Molecular Formula : C₁₄H₁₆N₂O (MW: 220.29 g/mol ).
  • Key Difference : The single methoxy group at position 4 reduces steric hindrance and alters electronic effects compared to the 2,3-dimethoxy substitution. This may impact binding interactions in biological systems, as positional isomerism often modulates affinity for targets like serotonin or dopamine receptors .
(3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine
  • Structure : Features a 3-bromo-4-methoxybenzyl group paired with the 2,3-dimethoxybenzyl group.
  • Molecular Formula: C₁₇H₂₀BrNO₃ (MW: 366.26 g/mol).

Replacement of the Pyridine Ring

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
  • Structure : Substitutes the pyridin-2-ylmethyl group with a furan-2-ylmethyl group.
  • Molecular Formula: C₁₄H₁₇NO₃ (MW: 247.29 g/mol).
  • Key Difference : The replacement of pyridine (a basic heterocycle) with furan (a neutral oxygen-containing ring) eliminates nitrogen-based hydrogen bonding capacity. This may reduce interactions with metal ions or acidic residues in enzyme active sites .
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
  • Structure : Replaces pyridine with a 1-methyl-benzimidazole group.
  • Molecular Formula : C₁₈H₂₁N₃O₂ (CAS: 330828-87-0 ).

Modifications to the Amine Side Chain

(2,3-Dimethoxy-benzyl)-phenethyl-amine
  • Structure : Replaces the pyridin-2-ylmethyl group with a phenethyl moiety.
  • Molecular Formula: C₁₇H₂₁NO₂ (MW: 271.36 g/mol, estimated).
  • This structural feature is common in psychoactive compounds, as seen in amphetamine derivatives .
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine
  • Structure : Incorporates a 2,3-dihydrobenzodioxin group instead of dimethoxybenzyl.
  • Molecular Formula : C₁₄H₁₄N₂O₂ (MW: 242.27 g/mol , CAS: 1525461-35-1 ).
  • Key Difference : The benzodioxin system provides a rigid, planar structure with two oxygen atoms, which may improve stability against oxidative degradation compared to the dimethoxybenzyl group .

Comparative Data Table

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine 2,3-Dimethoxybenzyl, Pyridin-2-yl C₁₅H₁₈N₂O₂ 258.32 418775-54-9
(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine 4-Methoxybenzyl C₁₄H₁₆N₂O 220.29 Not Provided
(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine Furan-2-ylmethyl C₁₄H₁₇NO₃ 247.29 436086-81-6
(2,3-Dimethoxy-benzyl)-(1-methyl-benzimidazol-5-yl)-amine 1-Methyl-benzimidazol-5-yl C₁₈H₂₁N₃O₂ 311.38 330828-87-0
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine 2,3-Dihydrobenzodioxin C₁₄H₁₄N₂O₂ 242.27 1525461-35-1

Biological Activity

(2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in cancer treatment and antimicrobial applications. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

The compound has the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol. Its structure includes a pyridine ring and a dimethoxybenzyl moiety, which are known to influence its biological activity significantly.

Dihydrofolate Reductase (DHFR) Inhibition

One prominent mechanism of action for compounds similar to this compound involves the inhibition of dihydrofolate reductase (DHFR). DHFR is critical for DNA synthesis, as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis. Inhibiting DHFR can lead to decreased cell proliferation, particularly in cancer cells .

Anticancer Activity

Research indicates that certain derivatives of pyridine compounds exhibit significant anticancer properties. For instance, modifications in the benzyl moiety have been shown to enhance cytotoxicity against various cancer cell lines. In one study, compounds with specific substitutions demonstrated IC50 values indicating potent growth inhibition, suggesting that structural modifications can lead to improved anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that certain pyridine derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM across different bacterial strains, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyridine derivatives, this compound showed promising results against specific cancer cell lines. The compound's structure allowed it to effectively inhibit cell growth, with some derivatives achieving IC50 values lower than 10 µM, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of related compounds found that those with similar structural features exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results showed that the compound's effectiveness varied with structural modifications, emphasizing the importance of chemical design in enhancing biological activity .

Summary of Biological Activities

Activity Target/Effect IC50/MIC Values
DHFR InhibitionCancer cell proliferationIC50 < 10 µM
AnticancerVarious cancer cell linesIC50 values ranging from 5 µM to 20 µM
AntibacterialGram-positive/negative bacteriaMIC 4.69 - 156.47 µM

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (2,3-Dimethoxy-benzyl)-pyridin-2-ylmethyl-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves reductive amination between 2,3-dimethoxybenzaldehyde and pyridin-2-ylmethylamine. Key steps include:

  • Catalyst selection : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for controlled reduction of the imine intermediate .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates, while methanol may improve selectivity for secondary amines .
  • Purification challenges : Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective, but preparative HPLC may resolve byproducts from competing Schiff base formation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

  • NMR :
    • 1H NMR : Aromatic protons on the dimethoxybenzyl group appear as two doublets (δ 6.7–7.1 ppm), while pyridyl protons show splitting patterns at δ 7.2–8.5 ppm. Methoxy groups resonate as singlets (δ ~3.8 ppm) .
    • 13C NMR : Pyridine carbons (C2, C6) exhibit deshielded signals (~150–160 ppm), and methoxy carbons appear at ~55 ppm .
  • IR : Stretching vibrations for C=N (imine, ~1640 cm⁻¹) and aromatic C-O (methoxy, ~1250 cm⁻¹) confirm structural motifs .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 273.3 (C15H18N2O2), with fragmentation patterns indicating cleavage at the benzylamine linkage .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound when using different refinement software?

Answer:
Discrepancies often arise from:

  • Model parameterization : SHELXL (via SHELX-2015) allows anisotropic refinement of non-H atoms, but overfitting can occur if thermal parameters are poorly constrained . Compare R1 values across software (e.g., Olex2 vs. SHELXL) and validate using cross-validation (Rfree) .
  • Hydrogen atom placement : Use SHELXL’s HFIX command for idealized positions or refine using neutron diffraction data if available .
  • Twinned crystals : Apply the TWIN command in SHELXL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Advanced: What computational methods are suitable for predicting the ligand behavior of this compound in coordination chemistry?

Answer:

  • DFT Calculations : Optimize geometry using Gaussian 16 (B3LYP/6-31G*) to predict binding affinities with transition metals (e.g., Cu²+ or Fe³+). Focus on electron density at the pyridyl N and amine lone pairs .
  • Molecular Dynamics (MD) : Simulate ligand flexibility in solvent (e.g., water or DMSO) using AMBER to assess conformational stability during metal coordination .
  • Comparative Analysis : Compare with bis(picolyl)amine ligands (e.g., ) to evaluate steric effects from the dimethoxybenzyl group on metal complex stability .

Advanced: How do methoxy substituents influence the compound’s reactivity in cross-coupling reactions compared to non-substituted analogs?

Answer:

  • Electron-Donating Effects : Methoxy groups increase electron density on the aromatic ring, enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance at the ortho position may reduce yields .
  • Competitive Pathways : In Ullmann couplings, methoxy groups can direct regioselectivity but may also participate in side reactions (e.g., demethylation under strong base conditions) .
  • Experimental Validation : Use Hammett plots (σpara = -0.27 for OMe) to correlate substituent effects with reaction rates. Contrast with fluorine-substituted analogs (σpara = +0.06) to assess electronic vs. steric contributions .

Advanced: What strategies mitigate byproduct formation during scale-up synthesis of this compound?

Answer:

  • Process Optimization :
    • Temperature control : Maintain ≤ 0°C during imine formation to minimize enamine byproducts .
    • In situ monitoring : Use inline FTIR or Raman spectroscopy to track intermediate concentrations and adjust stoichiometry dynamically .
  • Byproduct Identification : Employ LC-MS/MS (Q-TOF) to detect low-abundance impurities (e.g., dimeric species from Michael additions) and refine purification protocols .

Advanced: How can researchers validate the biological activity of this compound against conflicting in vitro assay data?

Answer:

  • Assay Reproducibility :
    • Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities for targets like GPCRs or kinases .
    • Control for solvent effects (e.g., DMSO concentration ≤ 0.1%) to avoid false positives in cell-based assays .
  • Metabolite Interference : Perform LC-MS metabolomics to identify degradation products (e.g., demethylated analogs) that may contribute to activity discrepancies .

Advanced: What are the best practices for resolving tautomeric ambiguity in the pyridylmethylamine moiety during structural analysis?

Answer:

  • X-ray Crystallography : Collect high-resolution data (≤ 1.0 Å) to differentiate between amine and imine tautomers via electron density maps .
  • NMR Titration : Monitor pH-dependent chemical shifts in D2O to identify protonation states (e.g., pyridyl N vs. amine NH) .
  • Computational Validation : Compare experimental IR spectra with DFT-predicted vibrational modes for tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.